Methyl 3-amino-2,4-dimethylbenzoate
Overview
Description
Methyl 3-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with amino and methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-amino-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 3-amino-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 4-amino-2,5-dimethylbenzoate
- Methyl 2,4-dimethylbenzoate
Uniqueness
Methyl 3-amino-2,4-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-amino-2,4-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDYRLZDFQUCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735933 | |
Record name | Methyl 3-amino-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-89-3 | |
Record name | Methyl 3-amino-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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